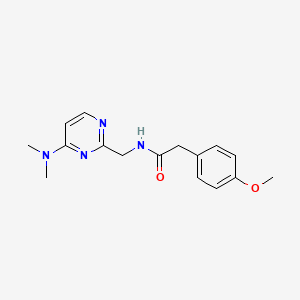

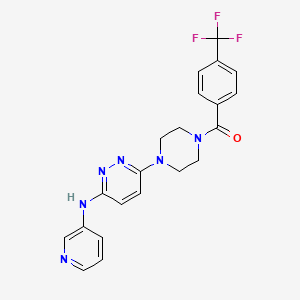

![molecular formula C13H10Cl2N4O B2804383 7-(1-(2,6-Dichlorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine CAS No. 477865-67-1](/img/structure/B2804383.png)

7-(1-(2,6-Dichlorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

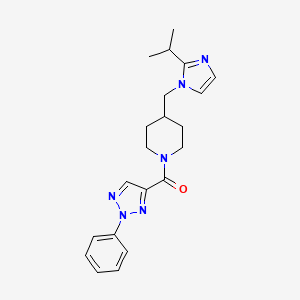

“7-(1-(2,6-Dichlorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C13H11Cl2N5O. It has a molecular weight of 324.17 . It is a solid substance with a melting point between 255 - 257 degrees .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11Cl2N5O/c1-7(21-11-8(14)3-2-4-9(11)15)10-5-6-17-13-18-12(16)19-20(10)13/h2-7H,1H3,(H2,16,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a solid substance with a melting point between 255 - 257 degrees . It has a molecular weight of 324.17 and a molecular formula of C13H11Cl2N5O .Aplicaciones Científicas De Investigación

Heteroaromatization and Antimicrobial Activity

Triazolopyrimidines have been synthesized through various heteroaromatization techniques. For instance, a study described the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and their derivatives, highlighting their antimicrobial properties. This suggests their potential in developing new antimicrobial agents (El-Agrody et al., 2001).

Tuberculostatic Activity

Another research area involves the structural analogs of triazolopyrimidines showing promise as antituberculous agents. Their synthesis and evaluation for tuberculostatic activity indicate a potential application in treating tuberculosis (Titova et al., 2019).

Alkyl Rearrangement Studies

Studies on the alkyl rearrangement of triazolopyrimidine derivatives have provided insights into their structural properties and reactions under certain conditions, contributing to the understanding of their chemical behavior (Makisumi & Kanō, 1963).

Ring-chain Isomerism

The exploration of ring-chain isomerism in triazolopyrimidines, depending on solvent and substituent length, offers a basis for understanding their structural flexibility and potential applications in designing responsive materials (Pryadeina et al., 2008).

Regioselective Synthesis

Research into the efficient and regioselective synthesis of triazolopyrimidine derivatives demonstrates the versatility of these compounds in synthesizing biologically active molecules, including inhibitors of influenza virus RNA polymerase (Massari et al., 2017).

Antioxidant and Antimicrobial Activities

The synthesis of triazolopyrimidines and their evaluation for biological activities, including antioxidant and antimicrobial effects, underscore their potential in pharmaceutical applications (Gilava et al., 2020).

Microwave-Assisted Synthesis

Innovative synthetic approaches, such as microwave-assisted synthesis of triazolopyrimidine derivatives, offer efficient pathways to produce compounds with potential biological activities, including anticonvulsant properties (Divate & Dhongade-Desai, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

7-[1-(2,6-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4O/c1-8(20-12-9(14)3-2-4-10(12)15)11-5-6-16-13-17-7-18-19(11)13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQQYNPEJRVKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC=NN12)OC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

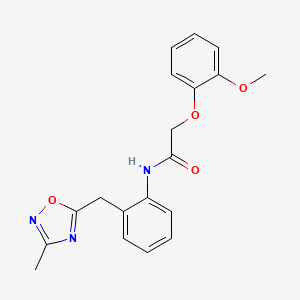

![Tert-butyl N-[[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2804306.png)

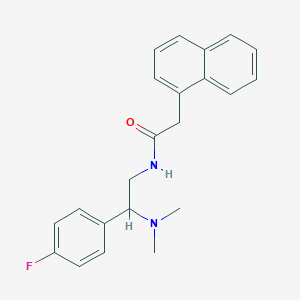

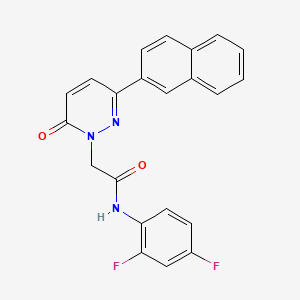

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2804309.png)

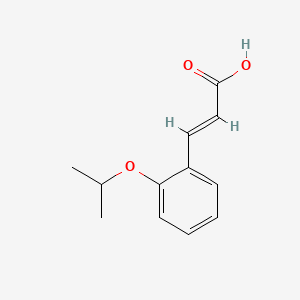

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)

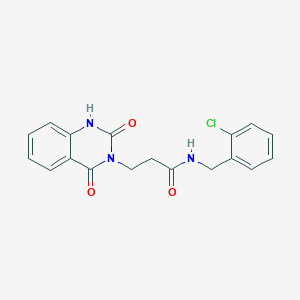

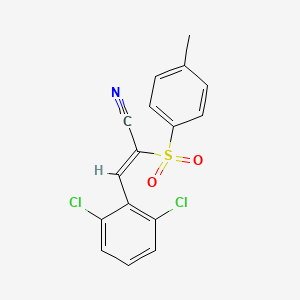

![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2804322.png)

![1-Adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2804323.png)